16alpha-Hydroxyestrone
Beschreibung
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-QFXBJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047947 | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-76-7 | |
| Record name | 16α-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,16α-diol-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY611949JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Oxidation and Hydroxylation Strategies
Chemical synthesis of 16α-hydroxyestrone typically begins with estrone or estradiol as a precursor. While the provided sources detail methods for 16α-hydroxyprednisolone synthesis, analogous steps can be adapted for estrone derivatives:
-
Oxidation of Estrone Derivatives :
Similar to the oxidation of 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate, estrone can undergo selective oxidation at the C16 position. For example, using potassium permanganate (KMnO₄) in acetone or tetrahydrofuran under acidic conditions (e.g., formic acid) at low temperatures (-10°C to 5°C) may introduce hydroxyl groups at the 16α position. This step requires precise temperature control to avoid over-oxidation. -
Bromo-Hydroxylation :
Bromide reagents such as N-bromosuccinimide (NBS) in the presence of fluoboric acid (HBF₄) or perchloric acid (HClO₄) can facilitate stereoselective bromohydrin formation at C16. Subsequent dehalogenation using hydrogen donors (e.g., tributyltin hydride) yields the desired 16α-hydroxy configuration.
Table 1: Comparative Analysis of Oxidation and Bromo-Hydroxylation Conditions
Steroid Backbone Modification
The introduction of a 16α-hydroxyl group into estrone’s steroid backbone often requires protecting other reactive sites (e.g., C3 ketone, C17 hydroxyl). For instance:
-
C17 Protection : Acetylation using acetic anhydride or silylation with tert-butyldimethylsilyl chloride (TBDMSCl) prevents undesired reactions during oxidation.
-
Selective Deprotection : Alkaline hydrolysis (e.g., NaOH in methanol) removes protecting groups post-hydroxylation.
Biosynthetic Pathways of 16α-Hydroxyestrone
Cytochrome P450-Mediated Hydroxylation
In vivo, 16α-hydroxyestrone is primarily synthesized via cytochrome P450 enzymes (CYP3A4, CYP1A2) in the liver. These enzymes catalyze the hydroxylation of estrone at C16, with dietary factors (e.g., high fiber intake) modulating activity.
Table 2: Factors Influencing Biosynthetic Yield of 16α-Hydroxyestrone
Industrial-Scale Production Challenges
Cost and Scalability
While chemical synthesis offers higher purity, industrial-scale production faces hurdles:
-
Raw Material Costs : Estrone derivatives are expensive compared to prednisolone precursors.
-
Multi-Step Processes : Protecting group strategies and purification steps (e.g., column chromatography) increase production time and costs.
Emerging Methodologies
Wissenschaftliche Forschungsanwendungen
Cancer Research
Breast Cancer Risk Assessment
16α-OHE1 is primarily studied for its potential role in breast cancer risk. Research indicates that the ratio of 2-hydroxyestrone (2OHE1) to 16α-OHE1 may serve as a biomarker for breast cancer risk. Several studies have shown that lower ratios of these metabolites are associated with higher concentrations of 16α-OHE1 in women diagnosed with breast cancer compared to those without the disease .
Key Findings:
- A nested case-control study within the Nurses' Health Study found no significant association between levels of 2OHE1 or 16α-OHE1 and overall breast cancer risk, but noted a positive association for 2OHE1 among women with estrogen receptor-negative tumors .
- Observational studies suggest that higher levels of 16α-OHE1 may correlate with increased cellular proliferation and tumorigenesis, indicating its potential as a target for therapeutic intervention .
Endocrine Disruption and Metabolism
Hormonal Regulation
16α-OHE1 plays a crucial role in hormonal regulation and metabolism. It has been shown to covalently bind to estrogen receptors, influencing gene expression related to cell proliferation and differentiation. This property raises concerns regarding its implications in conditions such as endometriosis and uterine fibroids .
Clinical Implications:
- The metabolite's interaction with estrogen receptors can exacerbate conditions characterized by estrogen dominance, necessitating further investigation into its role in therapeutic strategies targeting hormonal imbalances .
Therapeutic Applications
Potential Therapeutic Uses
Recent studies have explored the therapeutic potential of manipulating estrogen metabolism, particularly through dietary interventions. For instance, dietary lignans from flaxseed have been shown to influence the excretion levels of 2OHE1 and 16α-OHE1, suggesting a possible dietary approach to modulate estrogen metabolism in patients at risk for hormone-related cancers .
Case Study Insights:
- A clinical trial examined the effects of ready-to-use therapeutic foods (RUTF) on children suffering from malnutrition, highlighting how such interventions could indirectly affect hormone metabolism through nutritional status improvements .
Data Tables
| Study | Population | Findings | |
|---|---|---|---|
| Nurses' Health Study | Postmenopausal women | No significant association between 2OHE1/16α-OHE1 levels and breast cancer risk overall | Suggests further research needed on ER-/PR- tumors |
| Dietary Lignan Intervention | Women with high breast cancer risk | Altered urinary excretion of 2OHE1 and 16α-OHE1 post-intervention | Indicates dietary modulation may influence estrogen metabolism |
| RUTF Clinical Trial | Malawian children with malnutrition | Improved nutritional status correlated with changes in metabolic profiles | Highlights indirect effects on hormonal metabolism |
Wirkmechanismus
16.alpha.-hydroxy Estrone exerts its effects by binding to estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is covalent and irreversible . This binding leads to the activation of estrogen response elements in the DNA, resulting in the transcription of estrogen-responsive genes. These genes are involved in various physiological processes, including cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Comparison with 2-Hydroxyestrone (2-OHE1)
Structural and Metabolic Differences
- 16α-OHE1 : Generated via the 16α-hydroxylation pathway, which is upregulated in breast cancer patients .
Key Studies
Comparison with Estriol (E3)
Estriol (E3), another 16α-hydroxylated estrogen, shares structural similarities with 16α-OHE1 but differs in biological effects:
- Potency : 16α-OHE1 exhibits stronger ER activation and proliferative effects compared to E3 .
- Clinical Use : E3 is used in hormone replacement therapy due to its weaker estrogenic profile, whereas 16α-OHE1 is viewed as a risk factor for hormone-sensitive cancers .
Comparison with Parent Estrogens (E2 and Estrone)
- Metabolic Precursors: E2 and estrone are precursors to 16α-OHE1.
- Proliferative Activity : 16α-OHE1 is 2–4 times more potent than E2 in stimulating MCF-7 breast cancer cell proliferation and cyclin D1 expression .
- Receptor Dynamics: 16α-OHE1 binds ER with higher affinity than estrone, triggering rapid phosphorylation of retinoblastoma protein (pRB) and cell cycle progression .
Comparison with Other Hydroxylated Estrogens
- 4-Hydroxyestrone: A genotoxic metabolite associated with DNA adduct formation, unlike 16α-OHE1, which primarily drives proliferation .
Clinical Implications and Risk Assessment
Biomarker Utility
- 2-OHE1/16α-OHE1 Ratio: Low ratios (<1.5) correlate with increased breast cancer risk in premenopausal women .
Therapeutic Modulation
- Indole-3-Carbinol: Reduces 16α-OHE1 levels by shifting estrogen metabolism toward 2-hydroxylation .
- Phytoestrogens : Flaxseed increases 2-OHE1 excretion but requires longer intervention periods to alter risk ratios .
Biologische Aktivität
16alpha-Hydroxyestrone (16α-OHE1) is a metabolite of estrone and estradiol, produced through the hydroxylation of these estrogens at the 16α position. This compound is of significant interest due to its potential role in estrogen-related pathologies, particularly breast and endometrial cancers. Research indicates that 16α-OHE1 exhibits distinct biological activities compared to other estrogen metabolites, influencing cellular proliferation and cancer risk.
Biological Mechanisms
16α-Hydroxyestrone is known for its estrogenic activity , which is characterized by its ability to bind to estrogen receptors, albeit with lower affinity than estradiol. However, it has been shown to stimulate cell proliferation more robustly than other metabolites like 2-hydroxyestrone (2-OHE1) . The differential effects of these metabolites are critical in understanding their roles in cancer biology.
Estrogen Receptor Interaction
- Binding Affinity : 16α-OHE1 binds to estrogen receptors but with lower affinity compared to estradiol. This reduced affinity does not diminish its biological potency, as it can still induce significant proliferative responses in target tissues .
- Cell Proliferation : Studies have demonstrated that 16α-OHE1 promotes cell proliferation in breast cancer cell lines, suggesting a potentially harmful role in the context of estrogen-dependent tumors .
Epidemiological Evidence
Numerous epidemiological studies have explored the relationship between estrogen metabolism and cancer risk, particularly focusing on the ratio of 2-OHE1 to 16α-OHE1.
Case-Control Studies
- A prominent study involving postmenopausal women indicated that a higher ratio of 2-OHE1 to 16α-OHE1 was inversely associated with endometrial cancer risk. This suggests that increased metabolism through the 2-hydroxy pathway may confer protective effects against certain cancers .
- In another study, premenopausal women with higher ratios of 2-OHE1 to 16α-OHE1 exhibited a reduced risk of breast cancer, further supporting the hypothesis that the metabolic pathway favoring 2-hydroxylation may be protective .
Table 1: Summary of Key Studies on Estrogen Metabolism and Cancer Risk
Clinical Implications
The biological activity of 16α-hydroxyestrone raises important clinical considerations:
- Hormonal Therapies : Understanding the role of this metabolite could inform strategies for hormonal therapies in breast and endometrial cancers.
- Biomarker Potential : The ratio of estrogen metabolites may serve as a biomarker for cancer risk assessment, guiding preventive measures and treatment options.
Q & A
What are the key metabolic pathways and enzymes involved in 16α-hydroxyestrone (16α-OHE1) biosynthesis, and how do they influence its biological activity?
16α-OHE1 is primarily formed via the 16α-hydroxylation of estrone by cytochrome P450 enzymes (e.g., CYP3A4/3A5) . This metabolite exhibits potent estrogenic activity by binding strongly to estrogen receptors (ER), upregulating ER-responsive genes, and promoting cellular proliferation in hormone-sensitive tissues . Unlike 2-hydroxyestrone (2-OHE1), which has weak estrogenic effects, 16α-OHE1 is implicated in carcinogenesis due to its genotoxic and hyperproliferative effects . Methodologically, enzyme activity can be assessed using radiometric tracers (e.g., ³H-labeled estradiol) to quantify hydroxylation efficiency .
How is the 2-OHE1/16α-OHE1 ratio measured, and what are its implications for breast cancer risk assessment?
The ratio is typically quantified using enzyme immunoassays (EIAs) or monoclonal antibody-based ELISAs for urinary metabolites . Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improve specificity by distinguishing structurally similar metabolites . Epidemiologic studies suggest a higher 2-OHE1/16α-OHE1 ratio correlates with reduced breast cancer risk, though findings are inconsistent. For example, a case-control study found no significant association (OR = 1.13 for highest vs. lowest tertile, 95% CI: 0.46–2.78) , highlighting the need for standardized protocols and longitudinal designs to address confounding factors like menopausal status and ethnicity .
What experimental models are used to study 16α-OHE1’s role in mammary carcinogenesis?
The C57/MG mouse mammary epithelial cell line is a validated model for assessing 16α-OHE1’s genotoxicity. Key endpoints include DNA repair synthesis (measured via ³H-thymidine uptake), hyperproliferation (cell counting), and anchorage-independent growth (soft-agar colony formation) . In this model, 16α-OHE1 (200 ng/mL) increased DNA repair by 55.2% and colony formation by 18-fold, mimicking effects of the carcinogen DMBA . Comparative studies with human breast tissue samples further validate these findings .
How do dietary and lifestyle factors modulate 16α-OHE1 levels?
Cross-sectional studies in multiethnic cohorts demonstrate that:
- Dietary fiber and Brassica vegetables (e.g., broccoli) reduce 16α-OHE1 via induction of detoxification enzymes .
- Polyphenols (e.g., hydroxybenzoic acid) and green tea increase 2-hydroxylation, favoring a protective metabolite ratio .
- Alcohol consumption and obesity upregulate 16α-hydroxylation, elevating cancer risk .
Experimental designs should control for these variables using food frequency questionnaires (FFQs) and stratified sampling .
What methodological challenges arise when reconciling contradictory data on the 2-OHE1/16α-OHE1 ratio and breast cancer risk?
Discrepancies stem from:
- Assay variability : EIAs may cross-react with metabolites like estriol, whereas LC-MS/MS offers higher specificity .
- Population heterogeneity : Studies often fail to stratify by menopausal status, ethnicity, or comorbidities (e.g., cirrhosis, which alters 2-hydroxylation ).
- Temporal factors : Single urine samples may not reflect long-term metabolite patterns. A pooled analysis of individual-level data (n > 1,800) found no significant association, underscoring the need for repeated measures .
How do genetic polymorphisms in estrogen-metabolizing enzymes influence 16α-OHE1 levels?
UGT2B7 (c.802T>C) and CYP3A4/3A5 polymorphisms alter glucuronidation and hydroxylation kinetics. For example, UGT2B7 variants reduce 16α-OHE1 glucuronidation (Km < 4 μM), increasing bioactive circulating levels . Genotyping via PCR-RFLP or next-generation sequencing, combined with kinetic assays (e.g., Vmax/Km analysis), can identify high-risk subgroups .
What are the limitations of using urinary metabolites to assess tissue-specific estrogen metabolism?
Urinary levels may not reflect tissue-specific activity due to:
- Compartmentalization : Hepatic vs. mammary metabolism differences (e.g., cirrhosis reduces hepatic 2-hydroxylation but elevates 16α-OHE1 ).
- Redox state : NADPH availability in breast tissue influences local hydroxylation pathways .
Methodological improvements include paired analysis of serum (LC-MS/MS) and tissue biopsies (immunohistochemistry for CYP enzymes) .
How can researchers address reproducibility issues in estrogen metabolite studies?
Best practices include:
- Standardized protocols : Detailed reporting of sample collection (e.g., fasting status, menstrual cycle phase) .
- Open data sharing : Uploading raw LC-MS/MS spectra or ELISA calibration curves to repositories .
- Inter-laboratory validation : Collaborative ring trials to harmonize assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
